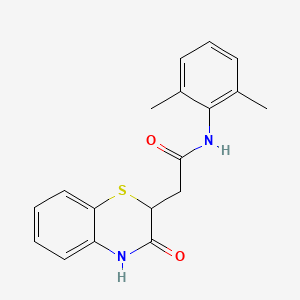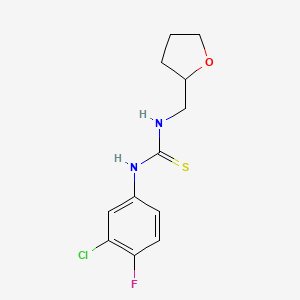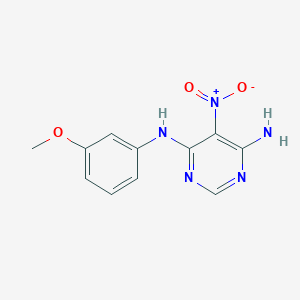![molecular formula C20H26N2OS B4133782 2-(1-adamantyl)-N-{[(3-methylphenyl)amino]carbonothioyl}acetamide](/img/structure/B4133782.png)
2-(1-adamantyl)-N-{[(3-methylphenyl)amino]carbonothioyl}acetamide
Overview
Description
2-(1-adamantyl)-N-{[(3-methylphenyl)amino]carbonothioyl}acetamide, also known as ML352, is a chemical compound that has gained significant attention in the field of scientific research. It is a small molecule inhibitor that targets the enzyme N-myristoyltransferase (NMT), which plays a crucial role in the survival and virulence of several pathogens, including the causative agents of tuberculosis, leprosy, and Chagas disease.
Mechanism of Action
The mechanism of action of 2-(1-adamantyl)-N-{[(3-methylphenyl)amino]carbonothioyl}acetamide involves the inhibition of the NMT enzyme, which is responsible for the co-translational myristoylation of several proteins involved in the survival and virulence of several pathogens. Myristoylation is a crucial post-translational modification that allows proteins to associate with cell membranes and perform their functions. By inhibiting NMT, 2-(1-adamantyl)-N-{[(3-methylphenyl)amino]carbonothioyl}acetamide disrupts the myristoylation of several proteins, leading to the inhibition of pathogen growth and survival.
Biochemical and Physiological Effects
Studies have shown that 2-(1-adamantyl)-N-{[(3-methylphenyl)amino]carbonothioyl}acetamide has no significant toxicity against human cells at concentrations that are effective against pathogens. Additionally, 2-(1-adamantyl)-N-{[(3-methylphenyl)amino]carbonothioyl}acetamide has been shown to be effective against drug-resistant strains of Mycobacterium tuberculosis, making it a promising candidate for the development of new anti-tuberculosis drugs.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-(1-adamantyl)-N-{[(3-methylphenyl)amino]carbonothioyl}acetamide is its specificity towards the NMT enzyme, making it a potent inhibitor of several pathogens that rely on myristoylation for their survival. However, one of the limitations of 2-(1-adamantyl)-N-{[(3-methylphenyl)amino]carbonothioyl}acetamide is its poor solubility in aqueous solutions, which can make it challenging to use in some lab experiments.
Future Directions
The potential of 2-(1-adamantyl)-N-{[(3-methylphenyl)amino]carbonothioyl}acetamide as a therapeutic agent against several infectious diseases has led to several future directions for research. One of the areas of focus is the optimization of the synthesis method to improve the yield and purity of the compound. Additionally, researchers are exploring the use of 2-(1-adamantyl)-N-{[(3-methylphenyl)amino]carbonothioyl}acetamide in combination with other drugs to enhance its effectiveness against drug-resistant strains of pathogens. Finally, there is ongoing research to understand the mechanism of action of 2-(1-adamantyl)-N-{[(3-methylphenyl)amino]carbonothioyl}acetamide at the molecular level, which could lead to the development of more potent inhibitors of the NMT enzyme.
Conclusion
In conclusion, 2-(1-adamantyl)-N-{[(3-methylphenyl)amino]carbonothioyl}acetamide, or 2-(1-adamantyl)-N-{[(3-methylphenyl)amino]carbonothioyl}acetamide, is a promising small molecule inhibitor that targets the NMT enzyme and has shown potential as a therapeutic agent against several infectious diseases. The synthesis method of 2-(1-adamantyl)-N-{[(3-methylphenyl)amino]carbonothioyl}acetamide involves the reaction of 1-adamantylamine with 3-methylphenyl isothiocyanate in the presence of triethylamine and dichloromethane. The mechanism of action of 2-(1-adamantyl)-N-{[(3-methylphenyl)amino]carbonothioyl}acetamide involves the inhibition of the NMT enzyme, which disrupts the myristoylation of several proteins involved in the survival and virulence of several pathogens. 2-(1-adamantyl)-N-{[(3-methylphenyl)amino]carbonothioyl}acetamide has no significant toxicity against human cells and has been shown to be effective against drug-resistant strains of Mycobacterium tuberculosis. However, its poor solubility in aqueous solutions can make it challenging to use in some lab experiments. Ongoing research is exploring the optimization of the synthesis method, the use of 2-(1-adamantyl)-N-{[(3-methylphenyl)amino]carbonothioyl}acetamide in combination with other drugs, and the development of more potent inhibitors of the NMT enzyme.
Scientific Research Applications
2-(1-adamantyl)-N-{[(3-methylphenyl)amino]carbonothioyl}acetamide has been extensively studied for its potential as a therapeutic agent against several infectious diseases. In vitro studies have shown that 2-(1-adamantyl)-N-{[(3-methylphenyl)amino]carbonothioyl}acetamide inhibits the growth of Mycobacterium tuberculosis, the causative agent of tuberculosis, by targeting the NMT enzyme. It has also been shown to be effective against other pathogens, including Mycobacterium leprae, the causative agent of leprosy, and Trypanosoma cruzi, the causative agent of Chagas disease.
properties
IUPAC Name |
2-(1-adamantyl)-N-[(3-methylphenyl)carbamothioyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2OS/c1-13-3-2-4-17(5-13)21-19(24)22-18(23)12-20-9-14-6-15(10-20)8-16(7-14)11-20/h2-5,14-16H,6-12H2,1H3,(H2,21,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFTIFORDEMGKSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=S)NC(=O)CC23CC4CC(C2)CC(C4)C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-{[5-(4-aminophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-(4-fluorophenyl)ethanone](/img/structure/B4133724.png)
![4-allyl-3-[(4-chlorobenzyl)thio]-5-(3-chloro-4-methylphenyl)-4H-1,2,4-triazole](/img/structure/B4133728.png)
![N-[4-(allyloxy)-3-methoxybenzyl]-4-(1-piperidinyl)aniline](/img/structure/B4133731.png)
![methyl 4-[7-chloro-2-(2-chlorobenzyl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B4133736.png)
![4-[4-(2-amino-2-oxoethoxy)-3-ethoxy-5-iodophenyl]-N-(3,4-dimethylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide](/img/structure/B4133745.png)
![N-(3-{2-[(4-bromophenyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide](/img/structure/B4133754.png)

![6-(1,3-benzodioxol-5-yl)-3-phenyl-5,6-dihydro[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4133763.png)
![3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[5-(tetrahydro-2-furanyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B4133770.png)
![isopropyl 3-({[(4-ethyl-5-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B4133780.png)


![N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide](/img/structure/B4133806.png)